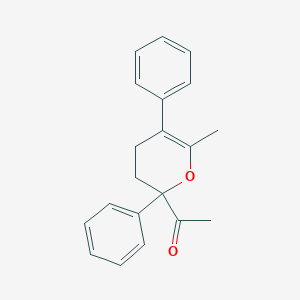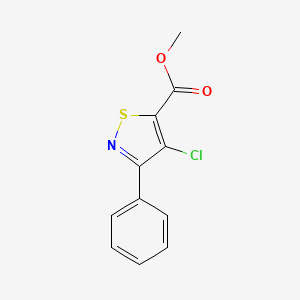
Butane, 1-(methylthio)-4-(propylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane, 1-(methylthio)-4-(propylthio)-: is an organic compound that belongs to the class of thioethers Thioethers are characterized by the presence of a sulfur atom bonded to two alkyl or aryl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butane, 1-(methylthio)-4-(propylthio)- can be achieved through several methods. One common approach involves the alkylation of butane derivatives with methylthio and propylthio groups. The reaction typically requires a strong base, such as sodium hydride, to deprotonate the starting material, followed by the addition of methylthio and propylthio reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One potential route is the catalytic hydrogenation of precursor compounds in the presence of a suitable catalyst, such as palladium on carbon. This method allows for the selective introduction of thioether groups under mild conditions, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Butane, 1-(methylthio)-4-(propylthio)- undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiols using reducing agents such as lithium aluminum hydride.
Substitution: The thioether groups can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, strong bases
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Alkylated thioethers
Aplicaciones Científicas De Investigación
Butane, 1-(methylthio)-4-(propylthio)- has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound’s thioether groups make it a useful probe for studying sulfur-containing biomolecules and their interactions.
Industrial Chemistry: It is used as an intermediate in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism by which Butane, 1-(methylthio)-4-(propylthio)- exerts its effects is primarily through its thioether groups. These groups can undergo various chemical transformations, such as oxidation and substitution, which enable the compound to interact with different molecular targets. The sulfur atoms in the thioether groups can form strong bonds with metal ions, making the compound useful in catalysis and coordination chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- **Butane, 1-(methylthio)-2-(propylthio)-
- **Butane, 1-(ethylthio)-4-(propylthio)-
- **Butane, 1-(methylthio)-4-(butylthio)-
Uniqueness
Butane, 1-(methylthio)-4-(propylthio)- is unique due to the specific positioning of its thioether groups. This arrangement allows for distinct chemical reactivity and interactions compared to other similar compounds. For example, the presence of both methylthio and propylthio groups provides a balance of steric and electronic effects, making the compound versatile in various chemical reactions.
Propiedades
Número CAS |
118972-43-3 |
|---|---|
Fórmula molecular |
C8H18S2 |
Peso molecular |
178.4 g/mol |
Nombre IUPAC |
1-methylsulfanyl-4-propylsulfanylbutane |
InChI |
InChI=1S/C8H18S2/c1-3-6-10-8-5-4-7-9-2/h3-8H2,1-2H3 |
Clave InChI |
IGQQSDUCZZSANE-UHFFFAOYSA-N |
SMILES canónico |
CCCSCCCCSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione](/img/structure/B14306370.png)
![1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene](/img/structure/B14306378.png)
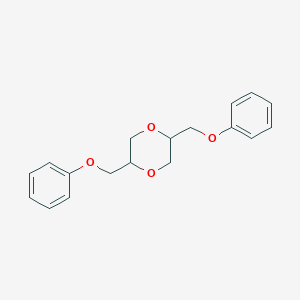
![1-Bromo-3-[(E)-2-bromovinyl]benzene](/img/structure/B14306385.png)

![1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]-](/img/structure/B14306401.png)
![{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid](/img/structure/B14306414.png)
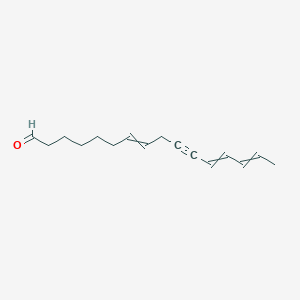
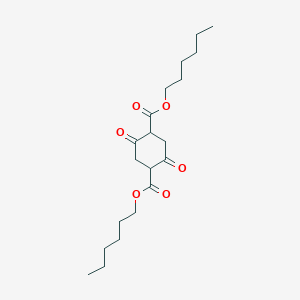
![7-[7-(2-Hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol](/img/structure/B14306427.png)

